REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([CH:9]2[C:14]([C:15]([O:17][CH3:18])=[O:16])=[C:13](C)[NH:12][C:11]3[CH2:20][O:21][CH2:22][C:23](=[O:24])[C:10]2=3)[CH:5]=[CH:6][C:7]=1[CH3:8].N1C=CC=CC=1.[Br-].[Br-].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.Cl>C(Cl)(Cl)Cl>[I:1][C:2]1[CH:3]=[C:4]([CH:9]2[C:10]3[C:23](=[O:24])[CH2:22][O:21][CH2:20][C:11]=3[NH:12][C:13]3[CH2:18][O:17][C:15](=[O:16])[C:14]2=3)[CH:5]=[CH:6][C:7]=1[CH3:8] |f:2.3.4.5.6.7|
|
Name
|
product
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1C)C1C2=C(NC(=C1C(=O)OC)C)COCC2=O
|
Name
|
|
Quantity
|
0.13 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at −10° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
TEMPERATURE
|
Details
|
heated to 130° C. under nitrogen for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by chromatography on silica gel eluting with 10% methanol in dichloromethane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=CC1C)C1C2=C(NC3=C1C(COC3)=O)COC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |